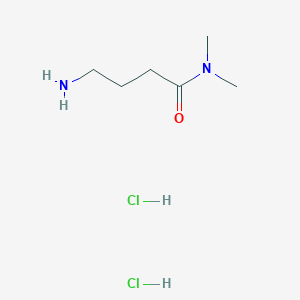
4-amino-N,N-dimethylbutanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,N-dimethylbutanamide dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-amino-N,N-dimethylbutanamide dihydrochloride typically involves the reaction of 4-aminobutyric acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-amino-N,N-dimethylbutanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-N,N-dimethylbutanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethylbutanamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-amino-N,N-dimethylbutanamide dihydrochloride can be compared with other similar compounds such as:
4-amino-N,N-dimethylbutanamide hydrochloride: Similar in structure but differs in the number of chloride ions.
4-aminobutyric acid: The parent compound used in the synthesis of this compound.
N,N-dimethylbutanamide: Lacks the amino group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .
Biological Activity
4-Amino-N,N-dimethylbutanamide dihydrochloride (CAS Number: 87639-91-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its various applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a dimethylated butanamide structure, which contributes to its reactivity and interaction with biological targets. Its molecular formula is C6H15Cl2N2O.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as metabolism and neurotransmitter signaling. The compound may act as an inhibitor or activator of certain enzymes, thereby altering metabolic pathways crucial for cellular function.
Applications in Scientific Research
This compound has several notable applications:
- Enzyme-Substrate Interactions : It is utilized in studies examining how enzymes interact with substrates, which is vital for understanding metabolic processes.
- Protein-Ligand Binding : The compound serves as a tool for investigating protein-ligand interactions, aiding in drug design and development.
- Therapeutic Potential : Preliminary studies suggest that it may have therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated inhibition of specific metabolic enzymes, suggesting potential for metabolic modulation. |
| Study 2 | Neurotransmitter Modulation | Indicated effects on neurotransmitter levels, with implications for neurological drug development. |
| Study 3 | Protein Interaction | Showed binding affinity with certain receptors involved in cellular signaling pathways. |
Case Studies
- Neuropharmacological Study : A study investigated the effects of this compound on seizure activity in animal models. The compound exhibited anticonvulsant properties, highlighting its potential as a therapeutic agent for epilepsy. The efficacy was assessed using the maximal electroshock seizure (MES) test, where it demonstrated significant protective effects at specific dosages .
- Metabolic Pathway Analysis : Research focused on the compound's role in modulating key metabolic pathways. It was found to influence the activity of enzymes involved in amino acid metabolism, suggesting that it could be used to explore metabolic disorders or enhance metabolic efficiency in various biological systems .
Properties
Molecular Formula |
C6H16Cl2N2O |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
4-amino-N,N-dimethylbutanamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)6(9)4-3-5-7;;/h3-5,7H2,1-2H3;2*1H |
InChI Key |
VYJRUEWGDPLCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















